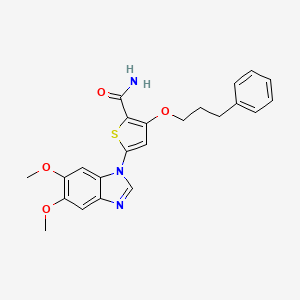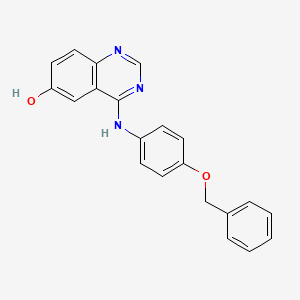![molecular formula C17H17Cl2N5O2S B10786368 3-[(2,3-Dichlorophenyl)methyl]-2-methylsulfanyl-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786368.png)
3-[(2,3-Dichlorophenyl)methyl]-2-methylsulfanyl-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2347225 is a compound developed by GlaxoSmithKline, a prominent pharmaceutical company. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. GSK2347225 is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2347225 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to various chemical transformations. These transformations may include nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and purity of GSK2347225.
Industrial Production Methods
In an industrial setting, the production of GSK2347225 is scaled up to meet the demands of research and development. The industrial production methods involve the use of large-scale reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality GSK2347225 for various applications.
Chemical Reactions Analysis
Types of Reactions
GSK2347225 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: In this reaction, GSK2347225 gains hydrogen or loses oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in GSK2347225 with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of GSK2347225 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of GSK2347225 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of GSK2347225.
Scientific Research Applications
GSK2347225 has a wide range of scientific research applications, including:
Chemistry: In chemistry, GSK2347225 is used as a reagent in various synthetic reactions to study its reactivity and to develop new chemical transformations.
Biology: In biological research, GSK2347225 is used to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine: In medicine, GSK2347225 is studied for its potential as a drug candidate for the treatment of various diseases. Its unique properties make it a promising compound for drug development.
Industry: In the industrial sector, GSK2347225 is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of GSK2347225 involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, GSK2347225 can modulate their activity and influence various biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
GSK2347225 can be compared with other similar compounds, such as:
Uniqueness
GSK2347225 stands out due to its unique chemical structure and properties, which differentiate it from other similar compounds
Properties
Molecular Formula |
C17H17Cl2N5O2S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenyl)methyl]-2-methylsulfanyl-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17Cl2N5O2S/c1-27-17-21-24-14(25)9-13(22-5-7-26-8-6-22)20-16(24)23(17)10-11-3-2-4-12(18)15(11)19/h2-4,9H,5-8,10H2,1H3 |
InChI Key |
QZBWMSUPQAMTOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=O)C=C(N=C2N1CC3=C(C(=CC=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B10786287.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786306.png)

![(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide](/img/structure/B10786323.png)
![4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile](/img/structure/B10786328.png)
![6-Chloro-2-[[1-(3-hydroxy-3-methylbutyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one](/img/structure/B10786336.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786338.png)
![1H-Pyrazole-5-carboxamide, 3-[[6-chloro-1-oxo-3-(1-oxopropyl)-4-phenyl-2(1H)-isoquinolinyl]methyl]-N-cyclopropyl-1-methyl-](/img/structure/B10786366.png)
![1-(2-Methylbenzyl)-7-morpholinoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786367.png)
![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B10786370.png)

![1-[(4-Methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786374.png)

![2-pyrrolidin-1-yl-N-{4-[4-(3-pyridin-2-yl-1H-pyrazol-4-yl)-pyridin-2-yl]phenyl}acetamide](/img/structure/B10786385.png)
